molecular formula C22H17F2N5OS B12416285 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B12416285
M. Wt: 441.5 g/mol
InChI Key: OPAHEYNNJWPQPX-KUXFOAEVSA-N
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Description

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound that features multiple functional groups, including deuterium atoms, difluorophenyl, hydroxy, triazolyl, thiazolyl, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-halo ketones under basic conditions.

    Introduction of the difluorophenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the difluorophenyl group and a halogenated precursor.

    Formation of the triazole ring: This can be accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Incorporation of deuterium atoms: Deuterium can be introduced through specific deuteration reactions, often using deuterated solvents or reagents.

    Final assembly: The various fragments are then coupled together using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC or Jones reagent.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of deuterium atoms may also influence its metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxybutan-2-yl]-1,3-thiazol-4-yl]benzonitrile: Lacks the triazole ring.

    2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzamide: Contains an amide group instead of a nitrile group.

Uniqueness

The unique combination of functional groups in 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, including the presence of deuterium atoms, sets it apart from similar compounds. This uniqueness may confer specific advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C22H17F2N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D

InChI Key

OPAHEYNNJWPQPX-KUXFOAEVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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